molecular formula C21H20N4OS B2362118 5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-14-8

5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2362118
CAS No.: 851809-14-8
M. Wt: 376.48
InChI Key: OCWAEYXEHNJJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a 3,4-dihydroisoquinoline, a phenyl group, a thiazole, and a triazole. The 3,4-dihydroisoquinoline is a type of isoquinoline, a nitrogen-containing heterocycle . The phenyl group is a common aromatic ring found in many organic compounds . Thiazoles and triazoles are both types of heterocyclic compounds containing nitrogen and sulfur or nitrogen atoms, respectively .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be influenced by the various functional groups present. For example, the nitrogen in the isoquinoline, thiazole, and triazole rings could potentially act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. These properties could potentially be determined using various analytical techniques .

Scientific Research Applications

Antimicrobial Activity

Research on heterocyclic compounds related to 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol indicates potential antimicrobial activity. For example, compounds derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline have shown significant antimicrobial properties. These compounds include thiazolo-s-triazines and aminocarbothiamide derivatives, which have been synthesized and tested for their antimicrobial activities, demonstrating the potential use of related structures in developing new antimicrobial agents (Shawkat A. Abdel-Mohsen, 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of several functional groups known to confer biological activity, this compound could potentially have interesting pharmacological properties .

Mechanism of Action

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a target of interest in both breast and prostate cancer .

Mode of Action

The compound interacts with its target, AKR1C3, by binding to it in a specific manner. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .

Biochemical Pathways

The compound affects the metabolic pathway of AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates of this enzyme

Pharmacokinetics

The compound showed good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability.

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, leading to disruption in the metabolism of certain substrates of this enzyme . This can potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 plays a crucial role .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the flexibility of the molecules allows them to better match the environment of the binding site of their biotarget and display higher bioactivity . .

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-22-21-25(23-14)20(26)19(27-21)18(16-8-3-2-4-9-16)24-12-11-15-7-5-6-10-17(15)13-24/h2-10,18,26H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWAEYXEHNJJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC5=CC=CC=C5C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.